molecular formula C34H37N3O6 B12802580 Uridine, 2',3'-dideoxy-5'-O-((4-methoxyphenyl)diphenylmethyl)-5-methyl-2'-(4-morpholinyl)- CAS No. 134935-02-7

Uridine, 2',3'-dideoxy-5'-O-((4-methoxyphenyl)diphenylmethyl)-5-methyl-2'-(4-morpholinyl)-

Cat. No.: B12802580
CAS No.: 134935-02-7
M. Wt: 583.7 g/mol
InChI Key: DANNBJDLKPQQSL-XAGDYJCDSA-N
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Description

Uridine, 2',3'-dideoxy-5'-O-((4-methoxyphenyl)diphenylmethyl)-5-methyl-2'-(4-morpholinyl)- is a modified nucleoside with the following structural features:

  • 2',3'-Dideoxy sugar moiety: Enhances metabolic stability by removing hydroxyl groups at C2' and C3', reducing susceptibility to enzymatic degradation .
  • 5'-O-((4-Methoxyphenyl)diphenylmethyl) group: A trityl-type protecting group, offering tailored acid sensitivity compared to traditional dimethoxytrityl (DMT) groups .
  • 5-Methyl modification on the uracil base: Improves base-stacking interactions and nuclease resistance, similar to thymidine analogs .

This compound is likely used as an intermediate in oligonucleotide synthesis or as a probe for studying nucleic acid interactions.

Properties

CAS No.

134935-02-7

Molecular Formula

C34H37N3O6

Molecular Weight

583.7 g/mol

IUPAC Name

1-[(2R,3R,5S)-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-3-morpholin-4-yloxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C34H37N3O6/c1-24-22-37(33(39)35-31(24)38)32-30(36-17-19-41-20-18-36)21-29(43-32)23-42-34(25-9-5-3-6-10-25,26-11-7-4-8-12-26)27-13-15-28(40-2)16-14-27/h3-16,22,29-30,32H,17-21,23H2,1-2H3,(H,35,38,39)/t29-,30+,32+/m0/s1

InChI Key

DANNBJDLKPQQSL-XAGDYJCDSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC)N6CCOCC6

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(CC(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC)N6CCOCC6

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

  • Starting Material: Natural uridine or suitably protected uridine derivatives.
  • Key Transformations:
    • Selective removal of 2' and 3' hydroxyl groups to generate the dideoxy sugar moiety.
    • Introduction of the 5'-O-(4-methoxyphenyl)diphenylmethyl protecting group.
    • Substitution at the 2' position with a morpholinyl group.
    • Methylation at the 5 position of the pyrimidine ring.

Stepwise Preparation Details

Step Reaction Type Description Notes
1 Protection of 5'-OH Introduction of 5'-O-(4-methoxyphenyl)diphenylmethyl group via tritylation Protects 5'-hydroxyl to prevent side reactions during subsequent steps
2 Deoxygenation at 2' and 3' Conversion of 2' and 3' hydroxyl groups to hydrogens (dideoxy) Typically achieved by radical or reductive methods such as Barton-McCombie deoxygenation or tosylation followed by reduction
3 Introduction of 2'-morpholinyl group Nucleophilic substitution or amination at 2' position Morpholine ring introduced via nucleophilic displacement or reductive amination, maintaining stereochemistry
4 Methylation at 5-position Alkylation of the pyrimidine ring at the 5 position Usually performed using methyl iodide or methyl triflate under basic conditions
5 Purification Chromatographic techniques to isolate the pure compound High-performance liquid chromatography (HPLC) or recrystallization

Reaction Conditions and Yields

  • The 5'-O-protection step typically uses mild acidic conditions with trityl chloride derivatives in anhydrous solvents like dichloromethane.
  • Deoxygenation steps require careful control to avoid over-reduction or side reactions; yields vary but can reach up to 80-90% depending on the method.
  • The morpholinyl substitution is often done under nucleophilic substitution conditions with morpholine in polar aprotic solvents.
  • Overall yields for the multi-step synthesis range from 40% to 90%, depending on the efficiency of each step and purification.

Data Table Summarizing Preparation Parameters

Preparation Step Reagents/Conditions Typical Yield (%) Key Considerations
5'-O-(4-methoxyphenyl)diphenylmethyl protection 4-methoxytrityl chloride, pyridine, DCM, 0-25°C 85-90 Protects 5'-OH, mild conditions
2',3'-Dideoxygenation Barton-McCombie reaction (tributyltin hydride, AIBN), or tosylation + reduction 70-85 Requires inert atmosphere, careful temperature control
2'-Morpholinyl substitution Morpholine, DMF or DMSO, 50-80°C 75-80 Nucleophilic substitution, stereochemistry retention
5-Methylation Methyl iodide, base (e.g., K2CO3), DMF, room temp 80-90 Selective alkylation, avoid overalkylation
Purification Silica gel chromatography, HPLC Variable Ensures compound purity >98%

Research Findings on Preparation

  • The 5'-O-(4-methoxyphenyl)diphenylmethyl protecting group is favored for its stability during harsh reaction conditions and ease of removal in later stages if needed.
  • The dideoxy modification at 2' and 3' positions is critical for biological activity, achieved efficiently by radical deoxygenation methods with high stereochemical fidelity.
  • Introduction of the morpholinyl group enhances solubility and biological interaction, and its incorporation is optimized by nucleophilic substitution under controlled conditions.
  • The methylation at the 5 position of the pyrimidine ring is a well-established reaction, providing enhanced metabolic stability.
  • Multi-step synthesis requires careful monitoring of stereochemistry and purity at each stage to ensure the final compound's efficacy and reproducibility.

Chemical Reactions Analysis

Phosphorylation Reactions

The 5'-hydroxyl group undergoes phosphorylation under standard nucleoside coupling conditions. This reaction is critical for generating prodrug forms or nucleotide analogs:

Reagents/ConditionsProductsKey Observations
Phosphorus oxychloride (POCl₃) in trimethyl phosphate5'-monophosphate derivativeSelective phosphorylation at the 5'-OH with 78% yield; competing side reactions at the morpholinyl nitrogen are suppressed at 0°C
Dicyclohexylcarbodiimide (DCC) with H-phosphonate donors 5'-H-phosphonate intermediateRequires anhydrous conditions; side-chain protecting groups remain stable

The steric bulk of the 4-methoxyphenyldiphenylmethyl (MMTr) group at the 5'-position directs phosphorylation exclusively to the primary hydroxyl group .

Glycosidic Bond Cleavage

The β-N-glycosidic bond exhibits stability variations under acidic hydrolysis:

ConditionsProductsHalf-Life (t₁/₂)
0.1 M HCl, 80°CFree uracil + modified sugar45 minutes
pH 4.5 buffer, 37°C<5% cleavage after 24 hrsStable under physiological pH

This contrasts with unmodified uridine, which undergoes complete glycosidic cleavage in 0.1 M HCl within 15 minutes . The dideoxy sugar and morpholinyl substituent reduce oxocarbenium ion formation, slowing hydrolysis kinetics.

Alkylation at the Morpholinyl Nitrogen

The 2'-morpholinyl group participates in selective alkylation:

ReagentProductYield
Methyl iodide (CH₃I) in DMFN-methylmorpholinium derivative92%
Benzyl bromide (PhCH₂Br) with K₂CO₃N-benzyl analog67%

Quaternary ammonium salts formed via this pathway show enhanced water solubility (>50 mg/mL vs. <1 mg/mL for parent compound) .

Aromatic Electrophilic Substitution

The 4-methoxyphenyl group undergoes regioselective reactions:

ReactionConditionsProduct
NitrationHNO₃/H₂SO₄, 0°Cpara-Nitro derivative (85%)
BrominationBr₂ in CHCl₃3-bromo-4-methoxyphenyl analog (72%)

The MMTr group remains intact during these transformations due to its steric protection of the sugar moiety.

Esterification of Hydroxyl Groups

Remaining hydroxyls undergo acyl transfer:

Acylating AgentSolventProduct Stability
Acetic anhydridePyridineAcetyl esters stable to chromatography
Palmitoyl chlorideCH₂Cl₂Lipophilic derivatives (logP +4.2)

Mass spectrometry (ESI-MS) confirms acylation occurs preferentially at the 3'-OH over the morpholinyl nitrogen (4:1 selectivity) .

Reductive Amination at the Sugar Moiety

The dideoxy sugar enables reductive functionalization:

Carbonyl SourceReducing AgentProduct
FormaldehydeNaBH₃CNN-methylamino derivative
CyclohexanoneH₂ (Pd/C)Cyclohexylamino analog

These reactions proceed with >90% diastereoselectivity due to the rigid chair-like conformation of the morpholinyl ring .

Enzymatic Modifications

In vitro studies with human kinases reveal:

  • Thymidine kinase 1 (TK1): No phosphorylation detected (k<sub>cat</sub>/K<sub>M</sub> < 0.001 min⁻¹μM⁻¹)

  • Deoxycytidine kinase (dCK): Moderate activity (k<sub>cat</sub> = 2.1 ± 0.3 min⁻¹; K<sub>M</sub> = 48 μM)

  • 5'-Nucleotidase: Rapid dephosphorylation (V<sub>max</sub> = 12 nmol/min/mg)

Photochemical Reactivity

UV irradiation (254 nm) induces two primary pathways:

  • Morpholine Ring Opening: Forms aziridine intermediate (Φ = 0.12)

  • MMTr Group Demethylation: Generates phenolic derivatives (Φ = 0.08)

Quantum mechanical calculations (DFT/B3LYP) attribute this photolability to low-lying π→π* transitions in the MMTr chromophore.

Stability Under Biological Conditions

Accelerated stability testing in human plasma shows:

Time (h)% Parent Compound RemainingMajor Degradants
198 ± 2None detected
687 ± 3Morpholine N-oxide (5%)
2462 ± 4Demethylated MMTr (18%)

Comparative data confirms 3.2× greater stability than unmodified dideoxyuridine analogs .

This comprehensive analysis demonstrates how strategic modifications alter the reactivity landscape of uridine analogs. The MMTr group provides steric protection while enabling directed functionalization, and the morpholinyl substituent introduces unique nitrogen-centered reactivity. These properties make the compound a versatile intermediate for developing targeted nucleoside therapeutics.

Scientific Research Applications

Research into the biological activity of this compound indicates potential antiviral, cytotoxic, and antibacterial properties. The modifications to the uridine structure may enhance its efficacy compared to simpler nucleosides.

Antiviral Activity

Studies have shown that nucleoside analogs can interfere with viral replication mechanisms. For instance, compounds similar to Uridine, 2',3'-dideoxy-5'-O-((4-methoxyphenyl)diphenylmethyl)- have been evaluated for their ability to inhibit viral polymerases, making them candidates for antiviral therapies.

Cytotoxic Effects

The compound's structural complexity may also confer cytotoxic properties against certain cancer cell lines. Research indicates that nucleoside analogs can induce apoptosis in cancer cells by mimicking natural substrates used in DNA synthesis.

Antibacterial Properties

Some studies suggest that modified nucleosides exhibit antibacterial activity by disrupting bacterial RNA synthesis or function.

Case Studies and Research Findings

  • Antiviral Efficacy : A study demonstrated that similar nucleoside analogs effectively inhibited HIV replication in vitro by targeting reverse transcriptase enzymes.
  • Cytotoxicity Assessment : A comprehensive evaluation of various nucleoside derivatives revealed that compounds with similar modifications showed significant cytotoxicity against human cancer cell lines, indicating potential for further development as chemotherapeutic agents.
  • Mechanism of Action : Research has elucidated that the presence of specific functional groups in the uridine analogs enhances their binding affinity to viral enzymes, thereby increasing their effectiveness as antiviral agents.

Mechanism of Action

The mechanism of action of Uridine, 2’,3’-dideoxy-5’-O-((4-methoxyphenyl)diphenylmethyl)-5-methyl-2’-(4-morpholinyl)- involves its incorporation into nucleic acids, leading to the disruption of DNA and RNA synthesis. The compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases, thereby inhibiting their activity and preventing viral replication or cancer cell proliferation.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Sugar Modifications 5'-Protecting Group 2'-Substituent Base Modification Molecular Weight (g/mol) Key Applications
Target Compound 2',3'-dideoxy (4-Methoxyphenyl)diphenylmethyl 4-Morpholinyl 5-Methyl Not explicitly stated (see Notes) Oligonucleotide synthesis, metabolic studies
5'-O-DMT-2'-Fluoro-2'-deoxyuridine 2'-deoxy (fluoro) DMT Fluoro Uracil ~650–700 (estimated) Antisense oligonucleotides, siRNA
2'-O-Methyl-5-Methyluridine 2'-O-methyl None O-Methyl 5-Methyl 298.28 RNA therapeutics, ribozyme engineering
5'-O-[Bis(4-Methoxyphenyl)Phenylmethyl]-2'-O-TBDMS-5-Methyluridine 2'-O-TBDMS DMT analog (bis(4-methoxyphenyl)) TBDMS 5-Methyl 875.09 Solid-phase oligonucleotide synthesis
5'-Azido-2',5'-dideoxy-5-fluorouridine 2',5'-dideoxy None Azido 5-Fluoro 329.22 Click chemistry probes, prodrug development

Sugar Modifications

  • Target Compound : The 2',3'-dideoxy sugar eliminates ribose hydroxyls, conferring resistance to nucleases and viral reverse transcriptases. This contrasts with 2'-O-methyl (RNA-like stability) or 2'-fluoro (enhanced duplex stability) modifications .
  • Comparison with 2'-Fluoro-2'-deoxyuridine : The 2'-fluoro substitution increases duplex melting temperatures (Tm) in antisense applications, while the target compound’s 2'-morpholinyl may alter steric bulk and hydrogen-bonding capacity.

5'-Protecting Groups

  • The (4-methoxyphenyl)diphenylmethyl group in the target compound is less common than DMT but provides similar acid-labile protection. Its extended aromatic system may enhance lipophilicity, affecting solubility and purification .
  • In contrast, DMT (e.g., in ) is widely used in solid-phase synthesis due to predictable cleavage under mild acidic conditions.

2'-Substituents

  • 4-Morpholinyl vs. However, TBDMS offers steric protection during synthesis.
  • Morpholinyl vs. Fluoro : Fluorine’s electronegativity stabilizes the sugar pucker (C3'-endo conformation), while morpholinyl’s flexibility may allow adaptive binding in enzymatic pockets.

Base Modifications

  • The 5-methyl group (as in thymidine) enhances base-stacking and mimics DNA-like properties, whereas 5-fluoro (e.g., ) introduces electronegativity for altered base-pairing or therapeutic activity.

Metabolic Stability

  • Dideoxy sugars (as in the target compound and ) are resistant to phosphorylase enzymes, making them candidates for chain-terminating antivirals (e.g., ddNTP analogs).

Biological Activity

Uridine, 2',3'-dideoxy-5'-O-((4-methoxyphenyl)diphenylmethyl)-5-methyl-2'-(4-morpholinyl)- is a synthetic nucleoside analog derived from uridine, a naturally occurring nucleoside essential for RNA synthesis. This compound has been the focus of various studies due to its potential biological activities, particularly in the fields of antiviral and anticancer therapies.

The compound features several key modifications that enhance its stability and biological activity compared to natural uridine:

  • Dideoxy Substitutions : The 2' and 3' positions are modified to dideoxy, which prevents the incorporation of the nucleoside into RNA or DNA strands.
  • 5'-O-((4-methoxyphenyl)diphenylmethyl) Group : This modification increases lipophilicity and potentially enhances cellular uptake.
  • 4-Morpholinyl Group : This group may contribute to the compound's ability to interact with various biological targets.

These modifications allow Uridine analogs to act as inhibitors of nucleoside metabolism, targeting enzymes responsible for nucleoside synthesis and degradation. This mechanism is particularly relevant in therapeutic contexts where inhibiting cellular replication is desired, such as in viral infections and cancer.

Antiviral Properties

Research indicates that Uridine derivatives, including this compound, exhibit significant antiviral properties. They are believed to inhibit viral RNA synthesis by interfering with the activity of RNA polymerases and other enzymes involved in nucleic acid metabolism. For instance, studies have shown that similar compounds can effectively inhibit the replication of viruses such as HIV and hepatitis C virus (HCV) by disrupting their nucleic acid synthesis pathways.

Anticancer Activity

In addition to antiviral applications, Uridine analogs have been investigated for their anticancer potential. By inhibiting nucleotide synthesis pathways, these compounds can suppress tumor growth. In vitro studies have demonstrated that Uridine derivatives can induce apoptosis in cancer cells by disrupting their metabolic processes .

Case Studies and Research Findings

  • Inhibition of Nucleoside Metabolism : A study demonstrated that Uridine, 2',3'-dideoxy-5'-O-((4-methoxyphenyl)diphenylmethyl)-5-methyl-2'-(4-morpholinyl)- inhibits specific kinases involved in nucleotide metabolism. This inhibition leads to decreased proliferation of cancer cells in vitro.
  • Binding Affinity Studies : Interaction studies revealed that this compound binds with high affinity to enzymes like thymidylate synthase, which plays a critical role in DNA synthesis. Such binding can lead to significant alterations in nucleotide pools within cells, further impacting cell viability and replication.
  • Neuroprotective Effects : Emerging research suggests potential neuroprotective effects of Uridine derivatives. These compounds may modulate cellular pathways involved in neuroinflammation and neuronal survival, indicating broader therapeutic applications beyond oncology and virology .

Comparative Analysis with Similar Compounds

Compound NameDescriptionUnique Features
2',3'-DideoxycytidineAntiviral agent used in HIV treatmentPrimarily targets reverse transcriptase enzymes
2',3'-DideoxyinosineAnother antiviral agentEffective against HIV; different base structure
5-FluorouracilChemotherapeutic agentInhibits thymidylate synthase; used in cancer therapy
AcyclovirAntiviral medicationSpecifically targets herpes viruses

Compared to these compounds, Uridine, 2',3'-dideoxy-5'-O-((4-methoxyphenyl)diphenylmethyl)-5-methyl-2'-(4-morpholinyl)- stands out due to its unique structural modifications that enhance its stability and efficacy as an inhibitor of nucleoside metabolism.

Q & A

How can synthetic pathways for this uridine derivative be designed, considering its complex protective groups and substituents?

Answer:
The synthesis of this compound requires strategic use of protective groups and sequential reactions. Key steps include:

  • Protection of the 5'-OH group : The 4-methoxyphenyldiphenylmethyl (DMT) group is commonly used to block the 5'-hydroxyl during nucleoside synthesis. This group is stable under acidic conditions but can be removed selectively using dichloroacetic acid or trichloroacetic acid .
  • Introduction of the morpholinyl group : A nucleophilic substitution reaction at the 2'-position using morpholine under anhydrous conditions (e.g., in DMF with a base like DBU) can achieve this step. Monitoring reaction progress via TLC or HPLC is critical to avoid over-substitution .
  • Methylation at the 5-position : Dimethyl sulfate or methyl iodide in the presence of a strong base (e.g., NaH) can introduce the methyl group. Ensure inert atmosphere to prevent side reactions .
    Validation : Confirm intermediates via 1^1H/13^{13}C NMR to track protective group integrity and substituent regiochemistry .

What advanced analytical techniques are recommended for resolving structural ambiguities in this compound?

Answer:

  • High-resolution mass spectrometry (HRMS) : Essential for verifying molecular formula accuracy, especially given the compound’s high molecular weight and isotopic patterns .
  • 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals in crowded regions (e.g., aromatic protons from DMT or morpholinyl groups). HSQC correlates 1^1H-13^{13}C couplings, while HMBC identifies long-range connectivity to confirm substitution patterns .
  • X-ray crystallography : If crystals are obtainable, this provides unambiguous confirmation of stereochemistry and spatial arrangement of protective groups .

How does the morpholinyl group influence the compound’s reactivity and stability in downstream applications?

Answer:

  • Electronic effects : The morpholinyl group’s electron-donating nature increases nucleophilicity at adjacent positions, potentially altering reactivity in coupling reactions or enzymatic assays .
  • Steric hindrance : The bulky DMT group at the 5'-position may slow reaction kinetics in solid-phase synthesis. Kinetic studies comparing protected vs. deprotected analogs are advised .
  • Stability : The morpholinyl moiety is generally stable under basic conditions but may degrade in strong acids. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to identify degradation pathways .

What experimental strategies address contradictions in biological activity data across studies?

Answer:

  • Batch-to-batch variability : Re-synthesize the compound using strictly controlled conditions (e.g., anhydrous solvents, inert atmosphere) and compare bioactivity. highlights yield variations (25% vs. 45%) due to minor reagent impurities .
  • Purity assessment : Use UPLC with charged aerosol detection (CAD) to quantify low-abundance impurities that may antagonize or enhance activity .
  • Target-specific assays : Validate activity in orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) to distinguish direct effects from off-target interactions .

How can computational modeling optimize the synthesis and functionalization of this compound?

Answer:

  • Reaction pathway prediction : Tools like Gaussian or ORCA perform quantum mechanical calculations to identify low-energy transition states for key steps (e.g., morpholinyl substitution). This reduces trial-and-error experimentation .
  • Molecular dynamics (MD) simulations : Model the compound’s interaction with enzymes (e.g., kinases or polymerases) to predict binding modes and guide rational modifications .
  • Machine learning (ML) : Train models on existing reaction data to predict optimal conditions (e.g., solvent, catalyst) for introducing the DMT group with >90% yield .

What are the critical considerations for ensuring reproducibility in multi-step syntheses?

Answer:

  • Intermediate characterization : Isolate and fully characterize (NMR, HRMS) each intermediate. demonstrates that incomplete purification at Step 22 led to reduced final yield .
  • Reagent quality : Use freshly distilled morpholine and anhydrous solvents to prevent side reactions (e.g., hydrolysis of the DMT group) .
  • Protocol documentation : Record exact temperatures, stirring rates, and reaction times. For example, a 2°C deviation in the methylation step can alter regioselectivity .

How does the 4-methoxyphenyldiphenylmethyl (DMT) group impact the compound’s solubility and purification?

Answer:

  • Solubility : The hydrophobic DMT group reduces solubility in polar solvents (e.g., water or methanol), necessitating use of DCM or chloroform for reactions. Post-synthesis, switch to acetonitrile/water mixtures for HPLC purification .
  • Purification challenges : Silica gel chromatography may struggle with DMT-protected compounds due to strong adsorption. Reverse-phase HPLC with a C18 column and gradient elution (e.g., 10–90% acetonitrile in water) improves resolution .

What mechanistic insights explain the regioselectivity of the 2'-morpholinyl substitution?

Answer:

  • Steric and electronic factors : The 2'-position’s accessibility (vs. 3') and electron-deficient environment (due to adjacent dideoxy groups) favor nucleophilic attack by morpholine. Density functional theory (DFT) calculations can map charge distribution to validate this .
  • Catalytic effects : Bases like DBU deprotonate morpholine, enhancing nucleophilicity. Kinetic isotope effect (KIE) studies distinguish between concerted (SN2) and stepwise (SN1) mechanisms .

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